molecular formula C9H4F4 B14547086 1-Ethynyl-2,3,5,6-tetrafluoro-4-methylbenzene CAS No. 61794-58-9

1-Ethynyl-2,3,5,6-tetrafluoro-4-methylbenzene

Cat. No.: B14547086
CAS No.: 61794-58-9
M. Wt: 188.12 g/mol
InChI Key: VATPRDWDVCXUBS-UHFFFAOYSA-N
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Description

1-Ethynyl-2,3,5,6-tetrafluoro-4-methylbenzene is an organic compound characterized by its unique structure, which includes an ethynyl group attached to a tetrafluorinated benzene ring with a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-2,3,5,6-tetrafluoro-4-methylbenzene typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2,3,5,6-tetrafluoro-4-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.

Major Products:

    Substituted Benzenes: Products of electrophilic aromatic substitution.

    Fluorinated Derivatives: Products of nucleophilic substitution.

    Conjugated Systems: Products of coupling reactions.

Scientific Research Applications

1-Ethynyl-2,3,5,6-tetrafluoro-4-methylbenzene has several applications in scientific research:

    Materials Science: Used in the development of advanced materials with unique electronic properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Research:

Mechanism of Action

The mechanism of action of 1-Ethynyl-2,3,5,6-tetrafluoro-4-methylbenzene involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-Ethynyl-2,3,5,6-tetrafluoro-4-methylbenzene is unique due to the combination of the ethynyl group and the tetrafluorinated benzene ring, which imparts distinct electronic properties and reactivity patterns compared to its analogs.

Properties

CAS No.

61794-58-9

Molecular Formula

C9H4F4

Molecular Weight

188.12 g/mol

IUPAC Name

1-ethynyl-2,3,5,6-tetrafluoro-4-methylbenzene

InChI

InChI=1S/C9H4F4/c1-3-5-8(12)6(10)4(2)7(11)9(5)13/h1H,2H3

InChI Key

VATPRDWDVCXUBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)C#C)F)F

Origin of Product

United States

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